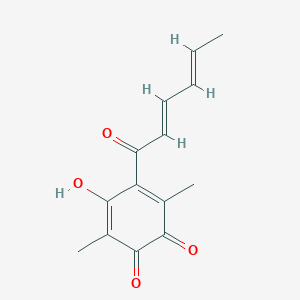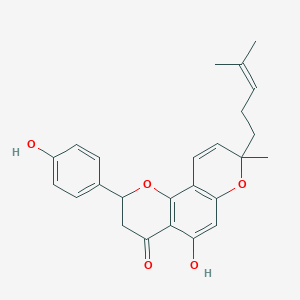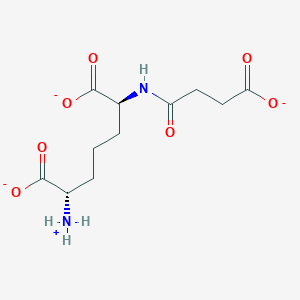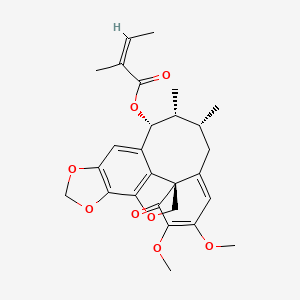
Heteroclitin D
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds like Heteroclitin D often involves complex multi-component reactions or transition-metal catalysis. Techniques such as electrochemical construction of heterocyclic structures offer a versatile approach for assembling various heterocyclic frameworks, highlighting the significance of intra- and intermolecular cyclization reactions (Yang Jiang, Kun Xu, Chengchu Zeng, 2017). Transition-metal catalysis, particularly with palladium, has also been emphasized for its role in heterocyclic synthesis, indicating a rapid development of multi-component reactions (MCR) in creating complex heterocyclic compounds (D. M. D'Souza, T. Müller, 2007).
Molecular Structure Analysis
The analysis of molecular structures in heterocyclic chemistry often involves computational methods alongside experimental techniques. Studies on the molecular face of heterocyclic compounds have used advanced computational tools to optimize geometries and calculate properties such as ionization energies, which can provide insights into the reactivity and stability of compounds like this compound (Xia Gang-shan, 2008).
Chemical Reactions and Properties
Heterocyclic compounds are known for their diverse reactivity patterns, which can be influenced by the heteroatoms present in the ring structure. The use of ionic liquids in heterocyclic synthesis has been noted for enhancing reaction efficiency, offering a green approach to synthesizing such compounds (M. Martins, C. Frizzo, D. N. Moreira, N. Zanatta, H. Bonacorso, 2008). Moreover, the strategic use of reactions like the Prins-pinacol rearrangement in heterocyclic synthesis underlines the importance of designing reactions that evolve molecular complexity in a stereocontrolled manner (L. Overman, L. Pennington, 2003).
Physical Properties Analysis
The physical properties of heterocyclic compounds like this compound, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The preparative isolation of compounds through methods like flash chromatography and subsequent analysis using techniques like HPLC can provide valuable data on these properties (Xiaoxue Yu, Qian-Wen Wang, Xinjun Xu, Wei-Jian Lv, Min-Qian Zhao, Zhikun Liang, 2013).
Chemical Properties Analysis
Understanding the chemical properties of heterocyclic compounds involves studying their reactivity, stability, and interactions with other molecules. Cycloaddition reactions, for instance, are pivotal in the synthesis of complex organic compounds and can provide insights into the chemical behavior of heterocyclic structures (B. Jursic, 1998).
Aplicaciones Científicas De Investigación
Isolation and Purification
Heteroclitin D has been successfully isolated from Kadsurae Caulis using flash chromatography. This method, involving recrystallization by methanol, yielded 10.2 mg of this compound from 4.86 g of crude extract with a purity of 99.4%, as determined by HPLC. The structure of this compound was confirmed through UV, IR, MS, and NMR analysis, showcasing the potential for high-purity extraction of this compound for research and application purposes (Xiaoxue Yu et al., 2013).
Pharmacokinetics
A study developed and validated a liquid chromatography tandem mass spectrometry (LC/MS/MS) method for quantifying this compound in rat plasma. This method, utilizing gambogic acid as an internal standard, demonstrated linearity over a concentration range of 9.98-2080 ng/mL with good accuracy and precision. It was successfully applied to evaluate the pharmacokinetics of this compound in Sprague-Dawley rats following intravenous injection, indicating its utility in preclinical pharmacokinetic studies (Fan Zhang et al., 2015).
Cellular Effects
A significant study investigated the effects of this compound on L-type calcium channels in ventricular cells of guinea pigs. The study found that this compound decreased the L-type calcium current, indicating its potential as a modulator of calcium channels. This insight into the cellular mechanisms of this compound could be crucial for understanding its pharmacological properties and potential therapeutic applications (X. M. Zhang et al., 2000).
Anti-HIV Properties
Research has been conducted on compounds extracted from Kadsura heteroclita, including this compound. Some of these compounds demonstrated moderate anti-HIV activity, highlighting the potential of this compound in antiviral research and its possible role in developing new therapeutic agents (J. Pu et al., 2008).
Platelet Aggregation Effects
Another study focused on the effects of this compound on platelet aggregation. It was found that this compound inhibited platelet aggregation induced by adenosine diphosphate (ADP) and platelet activating factor (PAF) in vitro. This suggests that this compound may have therapeutic potential in conditions related to platelet aggregation and cardiovascular health (Zhang Yun-yi, 2005).
Safety and Hazards
When handling Heteroclitin D, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
Mecanismo De Acción
Target of Action
Heteroclitin D, a lignin from Kadsura medicinal plants , primarily targets L-type calcium channels . These channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.
Mode of Action
This compound interacts with its target by inhibiting L-type calcium channels . This inhibition disrupts the normal flow of calcium ions, which can lead to changes in cellular functions that depend on calcium signaling.
Pharmacokinetics
A study has validated an lc/ms/ms method for the quantification of this compound in rat plasma , indicating that it can be absorbed and detected in the bloodstream. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
This compound exhibits anti-lipid peroxidation activity . Lipid peroxidation is a process where free radicals steal electrons from lipids in cell membranes, resulting in cell damage. By inhibiting this process, this compound may help protect cells from damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction and storage conditions can affect its stability and potency . .
Propiedades
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKMZYZZCWGCK-YSKMNHBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



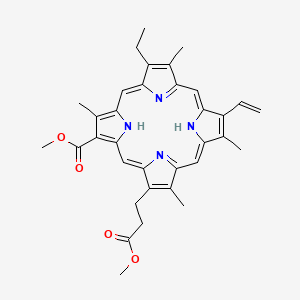
![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)
